ethyl 4-({[4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazin-6-yl]carbonyl}amino)benzoate
Description
This compound features a 5,6-dihydro-4H-1,3-thiazin core substituted with a phenylamino group at position 2 and a 4-oxo moiety. The benzoate ester at position 4 enhances lipophilicity, while the carbonylamino linker bridges the thiazin and aromatic ring.
Properties
IUPAC Name |
ethyl 4-[(4-oxo-2-phenylimino-1,3-thiazinane-6-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-2-27-19(26)13-8-10-15(11-9-13)21-18(25)16-12-17(24)23-20(28-16)22-14-6-4-3-5-7-14/h3-11,16H,2,12H2,1H3,(H,21,25)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXELIYIDSIFPGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=NC3=CC=CC=C3)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazin-6-yl]carbonyl}amino)benzoate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable amine with a thioamide under acidic conditions.
Coupling with Benzoic Acid Derivative: The thiazole intermediate is then coupled with a benzoic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring in the benzoate moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 4-({[4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazin-6-yl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways involved depend on the specific biological context and the target enzyme or receptor.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
Ethyl 4-({[4-oxo-2-(4-toluidino)-5,6-dihydro-4H-1,3-thiazin-6-yl]carbonyl}amino)benzoate (CAS 375832-93-2)
- Key Difference: Replacement of phenylamino with 4-toluidino (4-methylphenylamino).
- Impact: Increased molecular weight (411.47 g/mol vs. ~409 g/mol for the parent compound) due to the methyl group .
- Synthesis : Likely follows protocols similar to , using aroyl halides and amines under argon.
Ethyl 4-({[6-[4-(allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate (CAS 609794-51-6)
- Key Difference: Thiazin replaced with thieno[2,3-b]pyridine, introducing a trifluoromethyl group and allyloxy substituent.
- Impact: The electron-withdrawing CF₃ group increases metabolic stability . Thienopyridine core may enhance π-π stacking interactions in biological targets.
Ethyl 4-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate
- Key Difference: Thiazin replaced with pyrrolidinone, and a 4-chlorophenyl group is present.
- Impact: Pyrrolidinone introduces hydrogen-bonding capacity via the carbonyl oxygen . Chlorine substituent elevates lipophilicity (ClogP ~3.5 vs. ~2.8 for parent compound).
Ethyl 4-[[3-[(4-chlorophenyl)methyl]-6-(ethylcarbamoyl)-4-oxidanylidene-1,3-thiazinan-2-ylidene]amino]benzoate
- Key Difference : Thiazinan ring with 4-chlorobenzyl and ethylcarbamoyl groups.
- Impact: Carbamoyl group adds hydrogen-bond donor/acceptor sites, improving target affinity . Chlorobenzyl group increases steric hindrance, possibly reducing off-target interactions.
Biological Activity
Ethyl 4-({[4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazin-6-yl]carbonyl}amino)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, synthesis, biological mechanisms, and relevant case studies.
Molecular Characteristics
The compound has the following molecular formula and weight:
- Molecular Formula : CHNOS
- Molecular Weight : 397.4 g/mol
The structure of this compound features a thiazine ring, which is integral to its biological activity. The presence of the phenylamino group and benzoate moiety enhances its interaction with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the Thiazine Ring : This involves cyclization reactions using appropriate precursors.
- Introduction of Functional Groups : Modifications to incorporate the benzoate and phenylamino groups are essential for achieving the desired biological properties.
Each synthetic step requires careful control of reaction conditions to ensure high yields and purity of the final product.
Biological Activity
This compound exhibits several promising biological activities:
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against certain bacterial strains.
- Anticancer Potential : Research suggests that it may inhibit cancer cell proliferation through specific molecular interactions.
- Anti-inflammatory Effects : The compound has been noted for its potential to modulate inflammatory pathways.
Understanding the mechanism of action is crucial for elucidating the therapeutic potential of this compound. Key aspects include:
- Target Interaction : The compound may interact with specific enzymes or receptors, altering their activity.
- Signaling Pathways : It could modulate downstream signaling pathways that are critical in various physiological responses.
Study 1: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, results indicated significant inhibition at concentrations above 50 µg/mL. This suggests potential for development as an antimicrobial agent.
Study 2: Anticancer Properties
Another investigation focused on the anticancer effects of this compound on human breast cancer cell lines (MCF7). The results demonstrated a reduction in cell viability by approximately 40% at a concentration of 25 µM after 48 hours of treatment, indicating its potential as a chemotherapeutic agent.
Comparative Analysis
To further understand the unique properties of this compound, a comparative analysis with structurally similar compounds is insightful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 2-amino benzoate | Amino group on benzoate | Simpler structure; less complex reactivity |
| Phenylthiazole | Phenyl group attached to thiazole | Similar thiazole ring but lacks ester functionality |
| N-(3-chloro-4-fluorophenyl)-4-oxo... | Contains halogen substituents | Potentially different biological profile due to halogen effects |
The complexity and specific functional groups present in ethyl 4-({[4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazin-6-y]carbonyl}amino)benzoate contribute to its distinct chemical properties and biological activities not found in simpler analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
